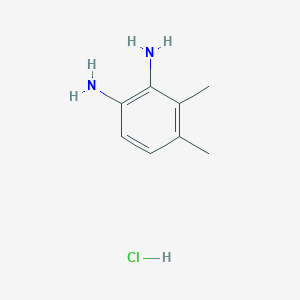
3,4-Dimethylbenzene-1,2-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H12N2·HCl It is a derivative of benzene, featuring two methyl groups and two amine groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzene-1,2-diamine hydrochloride typically involves the nitration of 3,4-dimethylaniline followed by reduction. The nitration step introduces nitro groups, which are subsequently reduced to amine groups using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反应分析
Types of Reactions: 3,4-Dimethylbenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives.
科学研究应用
3,4-Dimethylbenzene-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 3,4-Dimethylbenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
4-Chloro-3-methylbenzene-1,2-diamine hydrochloride: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
1,4-Dimethylbenzene: Lacks the amine groups, making it less reactive in certain chemical reactions.
Uniqueness: 3,4-Dimethylbenzene-1,2-diamine hydrochloride is unique due to the presence of both methyl and amine groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC 名称 |
3,4-dimethylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4H,9-10H2,1-2H3;1H |
InChI 键 |
RWBRRTPMAGIAQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)N)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















